molecular formula C16H15N5O2S B4514264 N-(3-acetylphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

N-(3-acetylphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No.: B4514264
M. Wt: 341.4 g/mol
InChI Key: UIAJZHQEFNLBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 1232790-55-4) belongs to the triazolopyridazine class, featuring a 3-acetylphenyl group and a 3-methyl-substituted triazolopyridazine core linked via a sulfanyl-acetamide bridge. Its molecular formula is C₁₅H₁₃N₅O₂S (MW 327.4 g/mol).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-10(22)12-4-3-5-13(8-12)17-15(23)9-24-16-7-6-14-19-18-11(2)21(14)20-16/h3-8H,9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAJZHQEFNLBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine intermediates.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.

    Acetylation of the Phenyl Ring: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyridazine ring or the acetyl group, potentially yielding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alkoxides.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and various substituted phenyl or triazolopyridazine compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridazine moiety can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may participate in redox reactions, modulating cellular oxidative stress. Additionally, the acetylphenyl group can enhance the compound’s binding affinity to specific receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazolopyridazine derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituents Molecular Formula MW (g/mol) CAS Number Unique Features
N-(4-acetylphenyl)-2-[[3-(2-pyridinyl)-triazolo[4,3-b]pyridazin-6-yl]thio]acetamide 4-acetylphenyl, 2-pyridinyl Not specified 404.4 868967-73-1 Pyridinyl group enhances π-π stacking in target binding
N-(3-acetylphenyl)-2-{[6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide 3-acetylphenyl, 4-chlorophenyl Not specified ~362.8 Not provided Chlorine increases lipophilicity and metabolic stability
N-(3-acetamidophenyl)-2-[(6-pyridin-4-yl-triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide 3-acetamidophenyl, pyridin-4-yl C₂₀H₁₇N₇O₂S 419.5 894060-65-2 Acetamido group improves solubility and target affinity
N-(4-Acetylphenyl)-2-{[6-(4-chlorophenyl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide 4-acetylphenyl, 4-chlorophenyl Not specified ~404.9 Not provided Combines acetyl and chloro groups for dual electronic effects

Key Observations :

  • Positional Isomerism : The 3-acetylphenyl group (target compound) vs. 4-acetylphenyl () alters steric interactions. The meta-substitution may reduce steric hindrance compared to para-substituted analogs .
  • Heterocyclic Variations : Pyridinyl () or thiophenyl () substituents on the triazolopyridazine core influence π-stacking and charge distribution, affecting receptor binding .
  • Electron-Withdrawing Groups : Chloro or nitro substituents () enhance metabolic stability but may reduce solubility .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be ~2.5 (lower than chloro-substituted analogs in but higher than acetamido derivatives in ) .
  • Solubility : The acetyl group improves aqueous solubility compared to nitro or chloro analogs, as seen in and .
  • Stability : Methyl substitution on the triazolopyridazine (target) enhances thermal stability relative to ethyl or propyl variants () .

Challenges :

  • Regioselectivity : Controlling substitution on the triazolopyridazine core (e.g., 3-methyl vs. 6-methyl) requires precise reaction conditions .
  • Yield Optimization : Bulkier substituents (e.g., 4-chlorophenyl in ) often reduce yields due to steric hindrance .

Biological Activity

N-(3-acetylphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a compound of interest due to its unique structure and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and research findings.

  • Chemical Formula : C21H18N4O2S
  • Molecular Weight : 390.45822
  • CAS Number : [not provided in the search results]

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related triazole derivatives have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

Case Study: Triazole Derivatives

A study published in MDPI explored the anticancer potential of thiazole and triazole derivatives. The findings suggested that specific substitutions on the triazole ring enhance cytotoxic activity against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic rings has been correlated with increased antibacterial activity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound A31.25Staphylococcus aureus
Compound B62.50Escherichia coli
This compoundTBDTBD

Anticonvulsant Activity

The anticonvulsant potential of related compounds has also been investigated. Certain derivatives have shown effectiveness in animal models for epilepsy, indicating a possible therapeutic application.

Research Findings

In a study assessing various triazole derivatives for anticonvulsant effects, compounds with specific structural features were found to provide significant protection against seizures induced by pentylenetetrazol (PTZ) .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Electron-withdrawing groups enhance activity.
  • Ring Modifications : Alterations in the triazole or pyridazine rings can significantly affect potency.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency
Alkyl substitutionsVariable effects
Aromatic ring alterationsEnhanced selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.